N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide
Description
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide is a synthetic benzamide derivative featuring a benzo[d]imidazole core linked to a phenyl group and a sulfamoyl-substituted benzamide moiety. The sulfamoyl group is uniquely substituted with cyclohexyl and methyl groups, distinguishing it from related compounds.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3S/c1-31(20-9-3-2-4-10-20)35(33,34)21-17-15-19(16-18-21)27(32)30-23-12-6-5-11-22(23)26-28-24-13-7-8-14-25(24)29-26/h5-8,11-18,20H,2-4,9-10H2,1H3,(H,28,29)(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCOFPCHDQCSHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives to form the benzimidazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for efficiency and yield. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound, potentially altering its biological activity.
Substitution: Substitution reactions at different positions on the benzimidazole ring or the sulfamoylbenzamide moiety can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it useful in drug discovery and development.
Medicine: Potential therapeutic applications could include antimicrobial, anti-inflammatory, or anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Benzimidazole-Benzamide Derivatives
Key Observations :
- Substituent Impact on Melting Points : Hydroxyl- or amine-substituted derivatives (e.g., compounds 14, 15, and 2a) exhibit higher melting points (>300°C) due to hydrogen bonding and structural rigidity . The target compound’s sulfamoyl group may reduce crystallinity compared to polar substituents like hydroxyl.
Q & A
Basic: What are the key synthetic steps for preparing N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide?
Answer:
The synthesis involves multi-step organic reactions:
Benzimidazole Core Formation : React o-phenylenediamine with carbon disulfide and KOH in ethanol to form 1H-benzo[d]imidazole-2-thiol .
Sulfonamide Functionalization : Introduce the sulfamoyl group via coupling reactions, typically using sulfonyl chlorides under basic conditions (e.g., DMF with triethylamine) .
Cyclohexyl-Methylamine Incorporation : React the intermediate with N-cyclohexyl-N-methylamine under reflux, using catalysts like HOBt/EDC for amide bond formation .
Key Methodological Considerations :
- Solvent choice (e.g., DMF for polar aprotic conditions) and temperature control (reflux at 80–100°C) are critical for yield optimization .
- Monitor reaction progress via TLC or HPLC .
Advanced: How can researchers optimize reaction conditions to mitigate low yields during sulfonamide coupling?
Answer:
Low yields often arise from incomplete activation of the sulfonyl chloride or steric hindrance. Strategies include:
- Activation Reagents : Use Hünig’s base (DIPEA) to enhance nucleophilicity of the amine .
- Solvent Optimization : Switch to dichloromethane (DCM) or THF to reduce side reactions .
- Catalytic Additives : Add DMAP (4-dimethylaminopyridine) to accelerate coupling .
- Temperature Gradients : Perform reactions at 0°C initially, then gradually warm to room temperature to control exothermicity .
Validation : Confirm completion via <sup>1</sup>H-NMR (disappearance of sulfonyl chloride protons at δ 3.2–3.5 ppm) .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- <sup>1</sup>H-NMR/ <sup>13</sup>C-NMR : Identify aromatic protons (δ 7.0–8.5 ppm), sulfonamide NH (δ 10.2–10.9 ppm), and cyclohexyl methyl groups (δ 1.0–1.5 ppm) .
- IR Spectroscopy : Confirm sulfonamide S=O stretches (1150–1350 cm⁻¹) and benzimidazole N-H (3400–3450 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]<sup>+</sup> at m/z 507.2) .
Advanced: How to resolve contradictions in spectral data, such as unexpected NH peaks in <sup>1</sup>H-NMR?
Answer:
Unexpected NH signals may indicate impurities or tautomerism. Steps:
Purification : Re-crystallize using methanol/water or perform column chromatography .
Variable Temperature NMR : Heat the sample to 50°C; tautomeric NH protons may sharpen or shift .
2D NMR (HSQC/HMBC) : Correlate NH protons with adjacent carbons to confirm structural assignment .
Control Experiments : Compare with synthesized intermediates to rule out byproducts .
Advanced: What mechanistic insights exist for this compound’s biological activity?
Answer:
Preliminary studies on analogous compounds suggest:
- Enzyme Inhibition : The sulfamoyl group may bind to ATP pockets in kinases (e.g., EGFR), disrupting phosphorylation .
- Receptor Modulation : Benzimidazole moieties interact with G-protein-coupled receptors (GPCRs), altering intracellular signaling .
Experimental Design : - In Vitro Assays : Use fluorescence polarization to measure kinase inhibition (IC50 values) .
- Molecular Docking : Simulate binding poses with AutoDock Vina; validate via site-directed mutagenesis .
Advanced: How to design stability studies for this compound under varying pH conditions?
Answer:
Buffer Preparation : Test stability in PBS (pH 7.4), acetate (pH 4.5), and borate (pH 9.0) at 37°C .
Analytical Monitoring : Use HPLC with UV detection (λ = 254 nm) to track degradation products .
Kinetic Analysis : Calculate half-life (t1/2) via first-order decay models.
Structural Elucidation of Degradants : Isolate major degradants via prep-HPLC and characterize via HRMS .
Basic: What are the common synthetic impurities, and how are they identified?
Answer:
- Byproducts : Unreacted sulfonyl chloride (δ 3.2–3.5 ppm in <sup>1</sup>H-NMR) or dimerized benzimidazoles .
- Identification :
Advanced: What statistical models are suitable for optimizing reaction parameters?
Answer:
- Design of Experiments (DoE) : Use Box-Behnken or central composite designs to assess temperature, solvent ratio, and catalyst loading .
- Response Surface Methodology (RSM) : Model yield as a function of variables; identify optimal conditions via contour plots .
- Validation : Replicate optimized conditions in triplicate to confirm reproducibility (RSD < 5%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
